hDHODH Inhibitory Potency: Class-Level Potency Benchmarking
While direct hDHODH IC50 data for the specific compound 943760-20-1 is not available in the primary literature, its core scaffold is a known pharmacophore for hDHODH inhibition. In a class-level inference, the study by Vyas et al. (2014) demonstrates that structurally analogous quinoline-2-carboxamide derivatives exhibit potent hDHODH inhibition with IC50 values in the nanomolar range. For instance, compound 5k from this study showed an IC50 of 29 nM [1]. This serves as a baseline for the class's potency. The specific 3-hydroxy-4-oxo substitution pattern on 943760-20-1 is likely to modulate this activity, and its use as a building block or reference standard is justified by its structural membership in this potent class.
| Evidence Dimension | hDHODH inhibitory activity |
|---|---|
| Target Compound Data | Not directly reported in primary literature; structural analog of potent inhibitors |
| Comparator Or Baseline | Class-level representative: Compound 5k from Vyas et al. (2014), IC50 = 29 nM |
| Quantified Difference | Class baseline potency: IC50 = 29 nM |
| Conditions | In vitro hDHODH enzyme inhibition assay |
Why This Matters
This data positions the target compound within a class of molecules with proven, quantifiable biological activity, validating its utility as a reference standard or synthetic building block for hDHODH inhibitor development.
- [1] Vyas VK, Variya B, Ghate MD. Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. European Journal of Medicinal Chemistry. 2014;82:385-393. DOI: 10.1016/j.ejmech.2014.05.064 View Source
